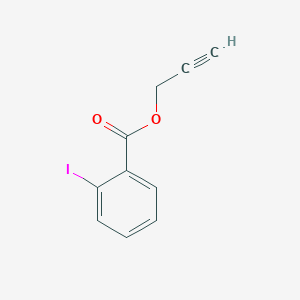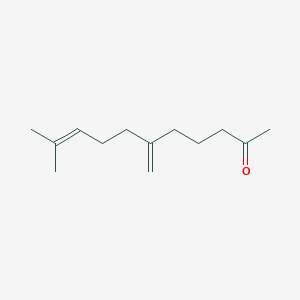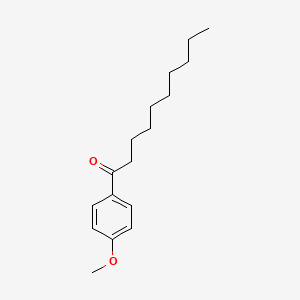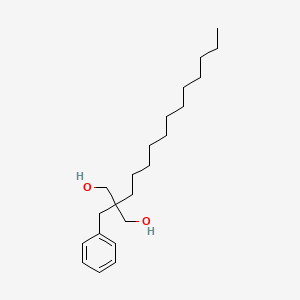
N-Phenyl-3-propoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-3-propoxyaniline is an organic compound that belongs to the class of anilines It consists of a phenyl group attached to an aniline moiety, with a propoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-propoxyaniline can be achieved through several methods. One common approach involves the reaction of aniline with 3-bromopropoxybenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of aniline is coupled with a halogenated propoxybenzene in the presence of a palladium catalyst and a base. This method offers mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
N-Phenyl-3-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated anilines and other substituted derivatives.
科学的研究の応用
N-Phenyl-3-propoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of N-Phenyl-3-propoxyaniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Aniline: A simpler analog without the propoxy group.
N-Phenyl-2-propoxyaniline: Similar structure but with the propoxy group at the 2-position.
N-Phenyl-4-propoxyaniline: Similar structure but with the propoxy group at the 4-position.
Uniqueness
N-Phenyl-3-propoxyaniline is unique due to the specific positioning of the propoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs .
特性
| 108715-60-2 | |
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
N-phenyl-3-propoxyaniline |
InChI |
InChI=1S/C15H17NO/c1-2-11-17-15-10-6-9-14(12-15)16-13-7-4-3-5-8-13/h3-10,12,16H,2,11H2,1H3 |
InChIキー |
BXSGWVKHMJIWNI-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC(=C1)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)



